Iodoethane-1-D1
Overview
Description
Iodoethane-1-D1, also known as deuterated iodoethane, is a stable isotope-labeled compound. It is a derivative of iodoethane where one of the hydrogen atoms is replaced by deuterium (D), an isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoethane-1-D1 can be synthesized through the reaction of ethanol-1-D1 with iodine and red phosphorus. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{OD} + \text{I}_2 + \text{P} \rightarrow \text{C}_2\text{H}_4\text{DI} + \text{H}_3\text{PO}_3 ]
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the controlled reaction of deuterated ethanol with iodine and red phosphorus. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products. The crude product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
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Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with sodium cyanide to form ethyl cyanide. [ \text{C}_2\text{H}_4\text{DI} + \text{NaCN} \rightarrow \text{C}_2\text{H}_4\text{DCN} + \text{NaI} ]
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Elimination Reactions: It can also undergo elimination reactions to form ethene. [ \text{C}_2\text{H}_4\text{DI} \rightarrow \text{C}_2\text{H}_4 + \text{HI} ]
Common Reagents and Conditions:
Nucleophiles: Sodium cyanide, potassium hydroxide, and ammonia.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetone.
Major Products:
Substitution Products: Ethyl cyanide, ethylamine.
Elimination Products: Ethene.
Scientific Research Applications
Iodoethane-1-D1 is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other deuterated compounds.
Biology: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated solvents and other specialty chemicals.
Mechanism of Action
The mechanism of action of iodoethane-1-D1 involves its ability to undergo nucleophilic substitution and elimination reactions. The presence of the deuterium atom can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Iodoethane (C2H5I): The non-deuterated form of iodoethane-1-D1.
Methyl iodide (CH3I): A similar compound with a methyl group instead of an ethyl group.
Propyl iodide (C3H7I): A similar compound with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. The deuterium atom can provide insights into reaction mechanisms and kinetics that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
1-deuterio-1-iodoethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-VMNATFBRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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